molecular formula C21H21N5O4S B2643622 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1105241-54-0

2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2643622
CAS RN: 1105241-54-0
M. Wt: 439.49
InChI Key: QKDKLUSJDCEKLZ-UHFFFAOYSA-N
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Description

2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H21N5O4S and its molecular weight is 439.49. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Synthesis

Chemical compounds with complex structures including thiazolo[4,5-d]pyridazinones and related heterocycles have been synthesized and characterized for various applications. For example, Demchenko et al. (2015) synthesized a series of novel 2-(N-pyrrolidino, N-piperidino or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones, demonstrating their potential in pharmacological research due to their analgesic and anti-inflammatory activities (Demchenko et al., 2015).

Biological Activity and Therapeutic Potential

The exploration of heterocyclic compounds, including those containing thiazolo[4,5-d]pyridazinone cores, has shown promise in various therapeutic areas. For instance, Shibuya et al. (2018) identified a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) with significant improvements in aqueous solubility and oral absorption, highlighting the potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Pharmacological Exploration

Compounds with piperidine and thiazolo[4,5-d]pyridazinone structures have been extensively studied for their pharmacological effects. Varano et al. (2020) synthesized and evaluated a new set of piperazine- and piperidine-containing 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives as human A2A adenosine receptor antagonists/inverse agonists, showing significant potential for treating neurodegenerative disorders (Varano et al., 2020).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c27-16(22-12-14-6-4-10-29-14)13-26-20(28)18-19(17(24-26)15-7-5-11-30-15)31-21(23-18)25-8-2-1-3-9-25/h4-7,10-11H,1-3,8-9,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDKLUSJDCEKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=CO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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